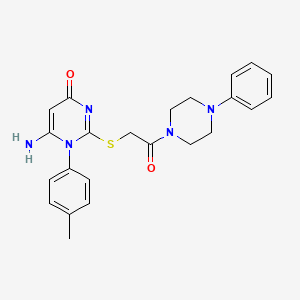![molecular formula C19H20N2O4 B2357577 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797344-40-1](/img/structure/B2357577.png)
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a synthetic compound that appears to contain a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Benzo[d][1,3]dioxole is a type of aromatic ether that’s also found in various bioactive compounds .
Molecular Structure Analysis
The structure of this compound is likely characterized by the pyrrolidine ring and its derivatives. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the carboxamide group might undergo hydrolysis, and the pyrrolidine ring might be involved in various substitution or addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring might enhance its solubility in organic solvents .
Applications De Recherche Scientifique
Synthesis and Characterization
A substantial body of research is dedicated to the synthesis and neuroleptic activity of related benzamides, exploring their potential as neuroleptic drugs with fewer side effects (Iwanami et al., 1981). Another study focuses on the high-yield synthesis of certain benzamides for the preparation of imaging agents, showcasing the compound's versatility (Bobeldijk et al., 1990). Additionally, the structural characterization and synthesis of benzamide derivatives for corrosion inhibition studies highlight its potential in materials science (Mishra et al., 2018).
Biological Activity and Therapeutic Applications
Research into benzamide derivatives has shown promising results in various therapeutic areas. For instance, studies on antihyperglycemic agents reveal the discovery of compounds as potential drugs for treating diabetes mellitus (Nomura et al., 1999). The exploration of benzamide compounds as anticancer agents further demonstrates their potential in targeting specific cancer cell lines (Kelly et al., 2007).
Antimicrobial and Anti-Biofilm Activity
Innovative compounds derived from benzamides have been synthesized and assessed for their antimicrobial and anti-biofilm activities, presenting a new avenue for addressing bacterial resistance (Idrees et al., 2019). Similarly, novel derivatives have shown efficacy in suppressing bacterial biofilm growth, offering potential solutions for biofilm-related infections (Smolobochkin et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-8-9-21(11-16)15-5-3-14(4-6-15)20-19(22)13-2-7-17-18(10-13)25-12-24-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFCLURDUGEDDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2357494.png)
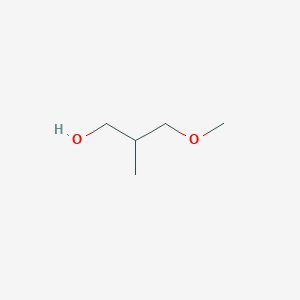
![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B2357498.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2357500.png)

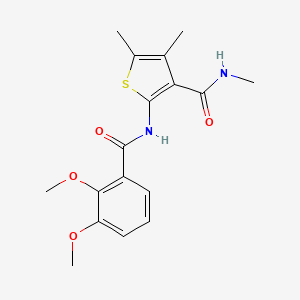
![[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B2357503.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2357504.png)

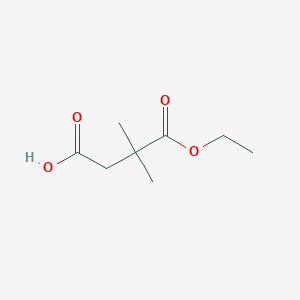
![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)
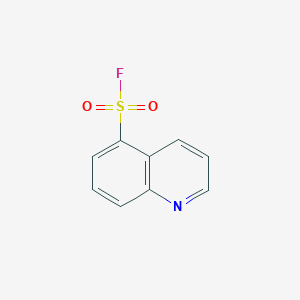
![4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2357516.png)
